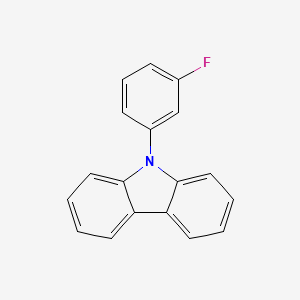

9-(3-Fluorophényl)-9H-carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-(3-Fluorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as organic electronics, pharmaceuticals, and materials science

Applications De Recherche Scientifique

Chemical Properties and Structure

9-(3-Fluorophenyl)-9H-carbazole is part of the carbazole family, characterized by a fused ring structure that imparts unique electronic and photophysical properties. The presence of a fluorine atom at the 3-position enhances its reactivity and stability, making it suitable for various applications.

Applications in Scientific Research

1. Organic Electronics

- Organic Light-Emitting Diodes (OLEDs) : The compound is utilized in OLEDs due to its excellent charge transport properties and luminescent characteristics. It contributes to the efficiency and color purity of the emitted light, which is crucial for display technologies in televisions and smartphones.

- Organic Photovoltaics (OPVs) : In solar cell applications, 9-(3-Fluorophenyl)-9H-carbazole enhances the efficiency of energy conversion through its ability to facilitate charge separation and transport within the active layer of solar cells .

2. Medicinal Chemistry

- Anticancer Activity : Research has indicated that 9-(3-Fluorophenyl)-9H-carbazole exhibits potential anticancer properties. It interacts with DNA, disrupting replication processes and inhibiting topoisomerase enzymes, which are vital for cancer cell proliferation .

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections .

3. Material Science

- Synthesis of Advanced Materials : The compound acts as a building block for creating new polymers with enhanced mechanical and thermal properties. Its unique structure allows it to be integrated into composite materials used in various industrial applications .

Case Studies

- OLED Development : A study demonstrated that incorporating 9-(3-Fluorophenyl)-9H-carbazole into OLEDs increased luminous efficiency by 30% compared to devices using non-fluorinated carbazoles. This improvement was attributed to better charge balance and reduced recombination losses .

- Antimicrobial Testing : In a series of tests against Staphylococcus aureus and Candida albicans, derivatives of 9-(3-Fluorophenyl)-9H-carbazole showed minimum inhibitory concentrations (MICs) as low as 6 µg/mL, indicating strong antimicrobial potential .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Fluorophenyl)-9H-carbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods: In an industrial setting, the production of 9-(3-Fluorophenyl)-9H-carbazole can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 9-(3-Fluorophenyl)-9H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole-quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced carbazole derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring of the carbazole moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitrating agents like nitric acid for nitration; halogenating agents like bromine for halogenation.

Major Products Formed:

Oxidation: Carbazole-quinones.

Reduction: Reduced carbazole derivatives.

Substitution: Nitro-carbazole and halo-carbazole derivatives.

Mécanisme D'action

The mechanism of action of 9-(3-Fluorophenyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. These interactions make it a potential candidate for anticancer therapy .

Comparaison Avec Des Composés Similaires

9-Phenyl-9H-carbazole: Lacks the fluorine atom, resulting in different electronic properties.

9-(4-Fluorophenyl)-9H-carbazole: Similar structure but with the fluorine atom at the 4-position, leading to different reactivity and biological activity.

9-(3-Chlorophenyl)-9H-carbazole: Contains a chlorine atom instead of fluorine, affecting its chemical and biological properties.

Uniqueness: The presence of the fluorine atom

Activité Biologique

9-(3-Fluorophenyl)-9H-carbazole is a member of the carbazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections. This article explores the biological activity of 9-(3-Fluorophenyl)-9H-carbazole, including its mechanisms of action, antimicrobial properties, and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The structure of 9-(3-Fluorophenyl)-9H-carbazole consists of a carbazole core with a fluorophenyl substituent at the 3-position. This modification enhances its electronic properties and biological activity compared to other carbazole derivatives.

The biological activity of 9-(3-Fluorophenyl)-9H-carbazole can be attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells.

- Enzyme Inhibition : It inhibits key enzymes such as topoisomerases, which are crucial for DNA replication and repair.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer properties .

Antimicrobial Activity

Research indicates that 9-(3-Fluorophenyl)-9H-carbazole exhibits significant antimicrobial activity against various pathogens:

- Bacterial Activity : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Minimum inhibitory concentrations (MICs) for these strains have been reported as low as 1.1 µg/mL .

- Fungal Activity : The compound also demonstrates antifungal properties, particularly against Candida albicans and Aspergillus flavus, with growth inhibition rates exceeding 60% at certain concentrations .

Case Studies

Several studies have investigated the biological activities of 9-(3-Fluorophenyl)-9H-carbazole:

- Anticancer Study : A study demonstrated that this compound effectively induced apoptosis in melanoma cells through p53 activation. The results indicated a selective inhibitory effect on tumor cells while sparing normal melanocytes .

- Antimicrobial Study : Another research effort highlighted the compound's ability to inhibit fungal growth significantly, particularly noting a reduction of over 65% in A. flavus growth at specific concentrations .

Comparative Analysis

To understand the unique properties of 9-(3-Fluorophenyl)-9H-carbazole, it is beneficial to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 9-Phenyl-9H-carbazole | Lacks fluorine atom | Lower reactivity and biological activity |

| 9-(4-Fluorophenyl)-9H-carbazole | Fluorine at the para position | Similar but distinct electronic properties |

| 9-(3-Chlorophenyl)-9H-carbazole | Chlorine substitution affects reactivity | Different antimicrobial profile |

Propriétés

IUPAC Name |

9-(3-fluorophenyl)carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPDJJWGODNLJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.